molecular formula C11H10N2O B1358400 5-methoxy-2-methyl-1H-indole-3-carbonitrile CAS No. 481668-37-5

5-methoxy-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B1358400
CAS No.: 481668-37-5
M. Wt: 186.21 g/mol
InChI Key: WFANMANNCRDQIA-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties . This compound is known for its applications in the synthesis of other complex molecules and its potential biological activities.

Preparation Methods

The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Another method involves the condensation of 5-methoxyindole with a suitable nitrile source . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Methoxy-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

5-Methoxy-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Methoxy-2-methyl-1H-indole-3-carbonitrile (C₁₁H₁₃N₃O) is an indole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group at the 5-position and a carbonitrile group at the 3-position of the indole ring. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
  • Neuroprotective Effects : Studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Certain derivatives have been identified as having analgesic and anti-inflammatory effects, making them candidates for pain management therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Microtubule Disruption : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting the microtubule network, which is crucial for cell division.
  • MAO-B Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative conditions like Parkinson's disease .
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress markers in cellular models .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated strong neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells.
Showed significant anticancer activity across multiple cancer cell lines with IC₅₀ values below 0.1 μM.
Identified antibacterial and anti-inflammatory properties, supporting its therapeutic potential.

Synthesis and Evaluation

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient and sustainable methods for generating biologically active structures . The compound can be synthesized from simpler indole derivatives through palladium-catalyzed cross-coupling methods.

Properties

IUPAC Name

5-methoxy-2-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFANMANNCRDQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623856
Record name 5-Methoxy-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481668-37-5
Record name 5-Methoxy-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 5-Methoxy-2-methyl-1H-indole (5 g, 31.0 mmol), dry acetonitrile, (90 mL) was slowly added chlorosulfonyl isocyanate (3 mL, 34.1 mmol). The reaction was stirred and allowed to warm to room temperature and stirred for an additional four hours followed by the addition of dimethyl formamide (4.8 mL (62.0 mmol)and then stirred for an additional 1.5 hours at room temperature. The reaction was poured into water and extracted with diethyl ether. The aqueous layer was adjusted to pH 9 with 1M potassium carbonate, and extracted with diethyl ether. The ether layers were combined and dried over magnesium sulfate, filtered and concentrated. Crystallization of the residue from ether and hexane gave 5-methoxy-2-methyl-1H-indole-3-carbonitrile (3.86 g) in 67% yield as a light pink solid. C11H10N2O: GC/MS r.t.=4.06 min., m/z 186; 1H NMR (CDCl3): δ 7.22 (d, 1H, J=8.3 Hz), 7.08 (s, 1H), 6.86 (d, 1H, J=8.3 Hz), 3.86 (s, 3H), 2.60 (s, 3H) ppm.
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5 g
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90 mL
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3 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The crystal structure of 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile (C18H13FN2O2) has been determined to be orthorhombic, with the space group Pbca (no. 61). The unit cell dimensions are: a = 13.8082(4) Å, b = 9.7555(3) Å, c = 21.8116(7) Å. The unit cell volume is 2938.15(16) Å3, and it contains 8 molecules (Z = 8). []

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